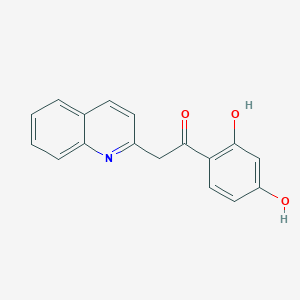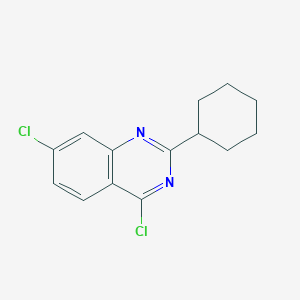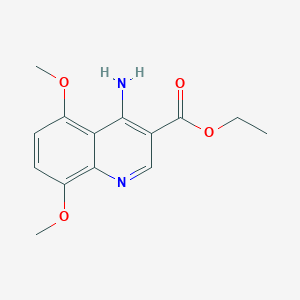
N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a naphthalene ring fused to a cyclohexenone moiety and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide typically involves the following steps:
Formation of the Cyclohexenone Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Naphthalene Ring: The naphthalene ring is introduced via a Friedel-Crafts acylation reaction, where naphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Acetamide Formation: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the acetamide group.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell signaling pathways, leading to reduced cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(Naphthalen-1-yl)acetamide: Lacks the cyclohexenone moiety.
N-(4-(Naphthalen-1-yl)-2-oxocyclohexyl)acetamide: Similar structure but different positioning of functional groups.
Uniqueness
N-(4-(Naphthalen-1-yl)-2-oxocyclohex-3-en-1-yl)acetamide is unique due to its combination of a naphthalene ring, cyclohexenone moiety, and acetamide group, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
88141-47-3 |
|---|---|
Molecular Formula |
C18H17NO2 |
Molecular Weight |
279.3 g/mol |
IUPAC Name |
N-(4-naphthalen-1-yl-2-oxocyclohex-3-en-1-yl)acetamide |
InChI |
InChI=1S/C18H17NO2/c1-12(20)19-17-10-9-14(11-18(17)21)16-8-4-6-13-5-2-3-7-15(13)16/h2-8,11,17H,9-10H2,1H3,(H,19,20) |
InChI Key |
SUHBLZKSNMIYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CCC(=CC1=O)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-(3-Chloro-4-fluorophenyl)-4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11842181.png)


![8-[5-(Propan-2-ylamino)pentan-2-ylamino]quinolin-6-ol](/img/structure/B11842200.png)

![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanone](/img/structure/B11842215.png)
![Dimethyl pyrrolo[2,1-a]isoquinoline-1,2-dicarboxylate](/img/structure/B11842220.png)


![2-(1,4-Dithiaspiro[4.4]nonan-6-yl)isonicotinic acid](/img/structure/B11842242.png)
![2-(3-Bromophenyl)imidazo[1,2-A]pyridin-3-amine](/img/structure/B11842250.png)

